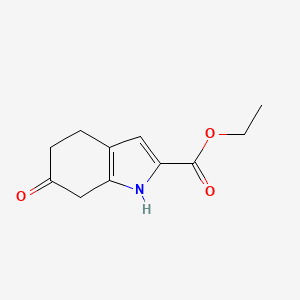

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

ethyl 6-oxo-1,4,5,7-tetrahydroindole-2-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h5,12H,2-4,6H2,1H3 |

InChI-Schlüssel |

PCKTVBHBJMSBDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(N1)CC(=O)CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction of Ethyl Acetoacetate with Dimedone

The most widely reported method involves a two-step cyclocondensation between ethyl acetoacetate and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Step 1: Nitrosation

Ethyl acetoacetate is treated with sodium nitrite (NaNO₂) in acetic acid at ≤12°C to generate a nitroso intermediate.

Key conditions :

-

Temperature: 12–20°C

-

Time: 3 hours

-

Molar ratio: 1:1 (ethyl acetoacetate : NaNO₂)

Step 2: Cyclization with Dimedone

The nitroso intermediate reacts with dimedone in the presence of zinc dust at 60°C, followed by reflux. Zinc acts as a reducing agent, facilitating ring closure.

Key conditions :

-

Solvent: Acetic acid

-

Temperature: 60°C → reflux (3 hours)

Mechanism :

-

Nitrosation forms an α-nitroso ketone.

-

Michael addition of dimedone enolate to the nitroso group.

-

Zinc-mediated reduction of the nitroso moiety to an amine.

-

Cyclization via enamine formation to yield the tetrahydroindole core.

Chloroacetaldehyde-Mediated Annulation

One-Pot Synthesis from 1,3-Cyclohexanedione

This method utilizes chloroacetaldehyde and ammonia to construct the indole ring.

Procedure :

-

Benzofuran Intermediate : 1,3-Cyclohexanedione reacts with chloroacetaldehyde in the presence of a base (e.g., NaHCO₃) at pH 4–10.

-

Ammonolysis : The intermediate is treated with aqueous ammonia or ammonium carbonate at 130–170°C in a sealed tube.

Optimized Conditions :

Advantages :

-

Avoids hazardous nitrosating agents.

-

Scalable for industrial production.

Comparative Analysis of Methods

Key Findings :

-

The cyclocondensation method offers the highest yield and scalability, making it preferred for industrial synthesis.

-

Chloroacetaldehyde-based routes avoid nitrosation but require high-pressure equipment.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Purification Strategies

-

Chromatography : Silica gel chromatography (EtOAc/hexane) achieves >97% purity.

-

Recrystallization : Ethanol/water mixtures provide 90% recovery for large batches.

Challenges and Solutions

Isomer Formation

The 4-oxo isomer (ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) is a common byproduct. Mitigation strategies include:

Functional Group Compatibility

-

Ester Stability : The ethyl ester group remains intact under acidic conditions but hydrolyzes in strong bases (pH >12).

Emerging Technologies

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-6-oxo-4,5,6,7-tetrahydro-1H-indol-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Amiden oder Estern.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is primarily investigated for its role as an intermediate in the synthesis of various pharmaceuticals:

- Antidepressants and Anxiolytics : The compound serves as a precursor for synthesizing indole derivatives that exhibit antidepressant and anxiolytic activities. For instance, it can be converted into compounds similar to Pindolol, which is known for its efficacy in treating arrhythmias and anxiety disorders .

- Anticancer Agents : Research indicates that derivatives of this compound may possess anticancer properties. Studies have shown that modifications to the indole structure can enhance activity against specific cancer cell lines .

- Neuroprotective Agents : Some derivatives have been explored for neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Applications

The synthesis of this compound involves several chemical reactions that highlight its utility as a building block in organic synthesis:

- Condensation Reactions : It can be synthesized via condensation reactions involving 1,3-cyclohexanedione derivatives and various aldehydes or ketones under acidic or basic conditions . This versatility makes it a valuable intermediate for creating complex molecular architectures.

- Functionalization : The compound can undergo further functionalization to introduce various substituents that can modify its pharmacological properties or improve its solubility and bioavailability.

Case Studies

- Synthesis of Pindolol Analogues :

- Anticancer Activity Assessment :

Wirkmechanismus

The mechanism of action of Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its role as an intermediate in the synthesis of biologically active compounds. These compounds can interact with various molecular targets and pathways, including mitochondrial pathways and neuroprotective mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Oxo Position : The 6-oxo vs. 7-oxo distinction alters hydrogen-bonding patterns and ring strain. For example, 7-oxo derivatives () are stabilized by intramolecular hydrogen bonds, whereas 6-oxo analogs may exhibit enhanced reactivity at the ketone site .

Functional Groups: Bromo substituents () increase electrophilicity, enabling Suzuki-Miyaura coupling for diversification. Amino groups () enhance solubility and enable further derivatization (e.g., amide formation). Aryl/heteroaryl substituents (e.g., 4-chlorophenyl in ) improve bioavailability and target affinity in drug design.

Biologische Aktivität

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molar Mass : 207.23 g/mol

- Density : 1.252 g/cm³

- Boiling Point : 436.1 °C (predicted)

- pKa : 15.29 (predicted)

The compound features a tetrahydroindole core structure, which is characterized by a fused bicyclic system containing nitrogen, making it versatile for various chemical transformations and biological interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated significant cytotoxicity against human cancer cells such as A549 and MDA-MB-231 .

- Antimicrobial Properties : Ethyl 6-oxo derivatives have been evaluated for their antimicrobial efficacy. Some related compounds have shown activity against bacteria such as Staphylococcus epidermidis .

- Neuroprotective Effects : Certain indole derivatives are known to exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the indole structure.

- Functional Group Modifications : Adding or modifying functional groups to enhance biological activity.

These methods highlight the importance of strategic planning in synthetic organic chemistry to obtain the desired compound efficiently .

Case Study 1: Anticancer Activity

A study investigated several indole derivatives for their ability to inhibit cancer cell growth. Ethyl 6-oxo derivatives were found to selectively inhibit tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. The mechanism involved changes in key signaling pathways related to cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of ethyl 6-oxo derivatives against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development as antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of ethyl 6-oxo derivatives compared to related compounds:

| Compound Name | CAS Number | Similarity Score | Notable Activity |

|---|---|---|---|

| Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 7272-58-4 | 0.95 | Anticancer |

| Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 65038-89-3 | 0.94 | Antimicrobial |

| Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 37711-24-3 | 0.93 | Neuroprotective |

The distinct structural features of ethyl 6-oxo allow it to engage in unique interactions within biological systems compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Fischer indole synthesis or modifications of pre-functionalized indole precursors. Key steps include ketone/aldehyde cyclization under acidic conditions (e.g., HCl or HSO) and esterification. Solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios of reagents (e.g., phenylhydrazine derivatives) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., carbonyl resonance at ~170 ppm for the ester group).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO, theoretical MW: 207.23).

- X-ray Crystallography : For unambiguous 3D structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- Stability : Store at 2–8°C in sealed, argon-purged containers to prevent oxidation or hydrolysis of the ester group .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., halogens) on the indole core influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT calculations) can predict electrophilic regions of the molecule. For example, bromine at position 3 (as in Ethyl 3-bromo-6-oxo-... derivatives) enhances electrophilicity at C3, enabling Suzuki couplings. Fluorine substituents (e.g., 6,6-difluoro analogs) increase ring stability via inductive effects, as shown in comparative kinetic studies .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Structural Analog Interference : Compare activity of the parent compound with derivatives (e.g., Ethyl 4-chloro-5-formyl-... vs. Ethyl 4,6-difluoro-...) to isolate substituent effects.

- Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate IC values with 95% confidence intervals .

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets.

- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability.

- SAR Analysis : Corrogate substituent effects (e.g., ester vs. carboxamide groups) using QSAR models .

Q. What experimental and computational approaches are suitable for studying the tautomeric behavior of the 6-oxo group in solution?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes of the carbonyl proton (δ ~10–12 ppm) in DMSO-d6 across 25–80°C.

- IR Spectroscopy : Track carbonyl stretching frequencies (1680–1720 cm) to identify keto-enol equilibria.

- DFT Calculations : Compare relative energies of tautomers using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.